1-Benzoyl-2-thiohydantoin

Description

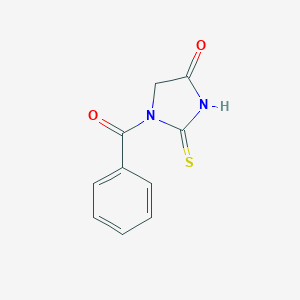

Structure

3D Structure

Properties

IUPAC Name |

1-benzoyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMVOQHVLQJLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206402 | |

| Record name | Hydantoin, 1-benzoyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-47-9 | |

| Record name | 1-Benzoyl-2-thiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoyl-2-thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydantoin, 1-benzoyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-2-THIOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29QS4U5L4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Versatile Heterocycle: An In-depth History of 1-Benzoyl-2-thiohydantoin's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and evolving synthesis of 1-Benzoyl-2-thiohydantoin, a key member of the thiohydantoin family of heterocyclic compounds. From its foundational roots in the late 19th century to its relevance in modern medicinal chemistry, this document provides a comprehensive overview for researchers and professionals in the field.

Introduction: The Significance of the Thiohydantoin Core

Thiohydantoins, sulfur analogs of hydantoins, are five-membered heterocyclic rings that have garnered significant attention in the scientific community. Their versatile scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[1] Compounds featuring the 2-thiohydantoin core, in particular, have been investigated for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][3] The addition of a benzoyl group at the N-1 position, yielding this compound, modulates the electronic and steric properties of the ring, opening avenues for its application in organic synthesis and drug discovery.

The Historical Trajectory of Discovery

The story of this compound is built upon the foundational discovery of its parent compound, 2-thiohydantoin.

The Pioneering Synthesis of 2-Thiohydantoin

The first documented synthesis of 2-thiohydantoin is attributed to the Swedish chemist Peter Klason in 1890 . His work laid the groundwork for the entire field of thiohydantoin chemistry. While the original publication is not readily accessible, his findings were pivotal and are referenced in later seminal works.

The Advent of Acylated Thiohydantoins

The early 20th century saw a surge in the exploration of hydantoin and thiohydantoin chemistry, largely driven by the work of Treat B. Johnson at Yale University. His extensive research expanded the understanding of these heterocycles. While Johnson's work primarily focused on other derivatives, it set the stage for further modifications of the thiohydantoin ring.

The first synthesis of a benzoylated thiohydantoin derivative, a significant step towards this compound, is credited to Douglass and Dains in 1934 . Their work, though described as "inadequately described" by later researchers, marked the initial foray into the synthesis of N-acyl thiohydantoins.

Experimental Protocols: From Historical to Modern Synthesis

The methodologies for synthesizing thiohydantoins have evolved significantly since their inception, moving from harsh reaction conditions to more efficient and milder protocols.

The Klason Synthesis of 2-Thiohydantoin (1890) - Inferred Method

While the exact experimental details from Klason's 1890 paper are not widely available, the synthesis likely involved the condensation of an amino acid derivative with a thiocyanate salt at elevated temperatures.

Early Synthesis of N-Acyl Thiohydantoins: The Johnson Method (ca. 1913)

A common early method for the synthesis of thiohydantoins, developed by Treat B. Johnson and his contemporaries, involved the reaction of an alpha-amino acid with an isothiocyanate. For the synthesis of an N-acyl derivative like this compound, this would be adapted by using an N-acylated amino acid or by subsequent acylation of the thiohydantoin ring.

A representative protocol based on Johnson's work would involve:

-

Formation of the N-acyl amino acid: Reaction of the amino acid with an acylating agent (e.g., benzoyl chloride) under Schotten-Baumann conditions.

-

Cyclization: The resulting N-acyl amino acid is then reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of a dehydrating agent like acetic anhydride.

Illustrative Experimental Workflow: Johnson-Style Synthesis

Caption: A generalized workflow for the synthesis of this compound based on early 20th-century methods.

Modern Synthetic Approaches

Contemporary methods for the synthesis of thiohydantoin derivatives often employ milder reagents and offer higher yields and purity. These include solid-phase synthesis and the use of various coupling agents. A common modern approach involves the reaction of an amino acid with benzoyl isothiocyanate.

Detailed Protocol for the Synthesis of this compound:

-

Preparation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in an anhydrous solvent like acetone.

-

Reaction with Amino Acid: The in-situ generated benzoyl isothiocyanate is then reacted with an amino acid (e.g., glycine) in a suitable solvent.

-

Cyclization: The intermediate thiourea derivative undergoes acid- or base-catalyzed cyclization to yield this compound.

Quantitative Data

Due to the limited availability of the original publications, quantitative data from the initial discoveries are scarce. The following table presents representative data for the synthesis of thiohydantoin derivatives based on modern, well-documented procedures.

| Parameter | Value | Reference |

| Starting Materials | Glycine, Benzoyl Isothiocyanate | Modern Organic Synthesis Texts |

| Solvent | Acetonitrile | Modern Organic Synthesis Texts |

| Reaction Temperature | 80 °C | Modern Organic Synthesis Texts |

| Reaction Time | 4-6 hours | Modern Organic Synthesis Texts |

| Yield | 75-85% | Modern Organic Synthesis Texts |

| Melting Point | Approx. 210-212 °C | Varies with purity |

Biological Significance and Future Directions

While the historical context of this compound's discovery is rooted in fundamental organic synthesis, the broader class of thiohydantoins has emerged as a privileged scaffold in medicinal chemistry.

Established Biological Activities of Thiohydantoin Derivatives

Numerous studies have demonstrated the diverse biological activities of substituted thiohydantoins, including:

-

Anti-inflammatory effects: Some derivatives have been shown to inhibit key inflammatory mediators.[2]

-

Antimicrobial and Antiviral Properties: The thiohydantoin core is present in several compounds with activity against various pathogens.

-

Anticancer Potential: Certain thiohydantoins have exhibited cytotoxicity against cancer cell lines.

Potential Signaling Pathway Involvement

Given the anti-inflammatory properties of some thiohydantoin analogs, it is plausible that this compound could interact with signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways. However, to date, there is a lack of specific research on the biological targets and signaling pathway modulation by this compound itself. This represents a promising area for future investigation.

Hypothesized Signaling Pathway Interaction

Caption: A hypothetical model of this compound's potential interaction with the NF-κB inflammatory signaling pathway.

Conclusion

The history of this compound is a testament to the incremental nature of scientific discovery, from the foundational work on its parent heterocycle to the gradual exploration of its derivatives. While its own biological activities remain largely unexplored, the rich pharmacology of the thiohydantoin class suggests that this compound and its analogs may hold significant potential for drug development. This guide serves as a comprehensive resource for understanding the origins of this versatile compound and as a catalyst for future research into its therapeutic applications.

References

An In-depth Technical Guide to 1-Benzoyl-2-thiohydantoin: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Benzoyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document summarizes its known physicochemical characteristics, spectral data, and general synthetic approaches.

Chemical Properties

This compound is a derivative of thiohydantoin, a sulfur analog of hydantoin. Its core structure consists of a five-membered imidazolidine ring with a benzoyl group attached to one of the nitrogen atoms. The presence of both a thiocarbonyl and a carbonyl group, along with the aromatic benzoyl moiety, imparts distinct chemical reactivity and potential for diverse biological activities.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂S | --INVALID-LINK--[1][2][3] |

| Molecular Weight | 220.25 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 577-47-9 | --INVALID-LINK--[1] |

| IUPAC Name | 1-benzoyl-2-sulfanylideneimidazolidin-4-one | --INVALID-LINK--[2] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Chemical Structure

The structure of this compound features a planar thiohydantoin ring system linked to a benzoyl group. The presence of amide and thioamide functionalities allows for hydrogen bonding, influencing its solid-state structure and interactions with biological macromolecules.

Caption: 2D Chemical Structure of this compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general and common method for synthesizing thiohydantoin derivatives involves the reaction of an α-amino acid or its derivative with a thiocyanate or isothiocyanate.[4][5][6][7] One plausible synthetic route for this compound is the reaction of N-benzoylglycine (hippuric acid) with a thiocyanate source in the presence of a dehydrating agent.

General Experimental Protocol for Thiohydantoin Synthesis

The following is a generalized protocol for the synthesis of thiohydantoins and could be adapted for the synthesis of this compound.

Materials:

-

N-benzoylglycine (Hippuric Acid)

-

Ammonium thiocyanate or Benzoyl isothiocyanate

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of N-benzoylglycine and ammonium thiocyanate in acetic anhydride and glacial acetic acid is prepared.

-

The reaction mixture is heated under reflux for a specified period.

-

The solvent is removed under reduced pressure.

-

The residue is treated with water to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Caption: General workflow for the synthesis and analysis of this compound.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following tables summarize the expected and reported spectral data.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~7.4-8.0 | Multiplet | Aromatic protons (benzoyl group) |

| ~4.2 | Singlet | Methylene protons (-CH₂-) | |

| ~9.0-10.0 | Broad Singlet | NH proton | |

| ¹³C NMR | ~180 | C=S (thiocarbonyl) | |

| ~170 | C=O (carbonyl) | ||

| ~165 | C=O (benzoyl) | ||

| ~127-135 | Aromatic carbons | ||

| ~50 | -CH₂- |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | N-H stretch |

| ~1750 | Strong | C=O stretch (hydantoin ring) |

| ~1680 | Strong | C=O stretch (benzoyl) |

| ~1250 | Strong | C=S stretch |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

Mass Spectrometry

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - often the base peak |

Biological Activity and Signaling Pathways

Specific biological activities and involvement in signaling pathways for this compound have not been reported in the available literature. However, the broader class of thiohydantoin derivatives has been shown to exhibit a range of pharmacological effects, including anti-inflammatory and antimicrobial activities.[8][9] For instance, some thiohydantoin derivatives have been investigated as inhibitors of enzymes such as NADPH oxidase.[10]

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram is presented below to illustrate the potential mechanism of action based on the known activities of related compounds. This diagram is for illustrative purposes only and is not based on experimental data for this compound.

Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

Conclusion

This compound is a compound with a well-defined chemical structure. While its fundamental properties are known, a significant portion of its experimental data, including a detailed synthesis protocol, specific physical properties, and biological activity, remains to be thoroughly investigated and reported. This guide provides a foundational understanding of the compound based on available information and highlights areas where further research is needed to fully characterize its potential in drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H8N2O2S | CID 949912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. jchemrev.com [jchemrev.com]

- 7. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzoyl-2-thiohydantoin from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-benzoyl-2-thiohydantoin and its derivatives from amino acids. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the underlying reaction mechanism, provides a detailed experimental protocol for a closely related synthesis, presents quantitative data on reaction yields, and illustrates the synthetic workflow.

Reaction Mechanism and Workflow

The synthesis of this compound from amino acids is a two-step process. The first step involves the nucleophilic addition of the amino group of an amino acid to the electrophilic carbon of benzoyl isothiocyanate. This reaction forms an N-benzoylthiocarbamoyl amino acid intermediate. The second step is an intramolecular cyclization of this intermediate, which, upon dehydration, yields the final this compound product. This reaction is a variation of the well-established Edman degradation chemistry.

The general workflow for this synthesis is depicted below:

The 1-Benzoyl-2-Thiohydantoin Core: A Technical Guide to Its Fundamental Reactivity

The 1-benzoyl-2-thiohydantoin scaffold is a prominent heterocyclic structure in medicinal chemistry and organic synthesis. As a derivative of 2-thiohydantoin, it features a five-membered ring with a thiourea moiety and a benzoyl group attached to the N1 position. This arrangement confers a unique reactivity profile, making it a versatile intermediate and a key pharmacophore in several therapeutic agents. This technical guide provides an in-depth exploration of its synthesis, fundamental reactivity, and key experimental considerations for researchers, scientists, and professionals in drug development.

Synthesis of the this compound Core

The synthesis of 2-thiohydantoin derivatives, including the N1-benzoyl variant, is well-established. The most common and versatile methods involve the reaction of α-amino acids or their esters with isothiocyanates.[1] Specifically, a this compound can be formed by reacting an N-benzoyl amino acid (like hippuric acid) with a thiocyanate source, often in the presence of a dehydrating agent such as acetic anhydride.[1]

Another primary route involves the sequential modification of a pre-formed 2-thiohydantoin ring. This allows for the introduction of the benzoyl group at the N1 position as a separate step.

Caption: General synthetic pathway to the this compound core.

Fundamental Reactivity

The reactivity of the this compound core is governed by several key features: the acidic protons at N3, the nucleophilic sulfur atom, the electrophilic carbonyl carbons, and the active methylene group at C5.

Acidity and Hydrolysis

The N-acyl group significantly influences the acidity of the thiohydantoin ring. 1-Acyl-2-thiohydantoins are weak acids, with the proton at N3 being the most acidic.[2] The pKa of this compound is approximately 6.50.[2]

This acidity facilitates hydrolysis under both acidic and alkaline conditions. The 1-acyl linkage is readily cleaved under mild conditions to yield benzoic acid and the corresponding 2-thiohydantoin.[1][3]

-

Alkaline Hydrolysis: In alkaline solutions (pH > 11), the reaction proceeds rapidly through the attack of a hydroxide ion on the conjugate base of the 1-acyl-2-thiohydantoin.[2]

-

Acid Hydrolysis: In aqueous sulfuric acid, the hydrolysis mechanism is dependent on the acid concentration. In 0–90% sulfuric acid, an A-2 mechanism is followed, while in acid concentrations above 90%, the mechanism shifts to A-1.[4]

Alkylation Reactions

The thiohydantoin ring presents multiple sites for alkylation. The exocyclic sulfur atom is highly nucleophilic, making S-alkylation a common reaction pathway, especially under neutral or mildly basic conditions.[5] This reaction is often favored because 2-thiohydantoins can exist in the thio-enol tautomeric form, which enhances the nucleophilicity of the sulfur.[5]

Alkylation can also occur at the nitrogen atoms (N1 and N3). Selective N-alkylation can be achieved by carefully choosing the base and reaction conditions. For instance, selective N-benzylation has been reported with no competing S-benzylation under specific catalytic conditions.[5]

Condensation at C5

The methylene group at the C5 position is an active nucleophilic center.[6] It readily participates in Knoevenagel-type condensation reactions with various aldehydes and ketones, typically under basic catalysis, to yield 5-ylidene derivatives.[1] This reaction is one of the most common methods for diversifying the thiohydantoin scaffold and is crucial for synthesizing a wide range of biologically active molecules.[1]

Caption: Reactivity map of the this compound core.

Quantitative Reactivity Data

Quantitative data provides a deeper understanding of the core's behavior under different conditions. The following tables summarize key acidity and kinetic parameters.

Table 1: Acidity of 1-Acyl-2-Thiohydantoins

| Compound | pKHA (in water at 25°C) |

| 1-Acetyl-2-thiohydantoin | 7.03[2] |

| This compound | 6.50[2] |

| 1-p-Anisoyl-2-thiohydantoin | 6.65[2] |

| 1-p-Nitrobenzoyl-2-thiohydantoin | 6.05[2] |

Table 2: Kinetic Data for Hydrolysis of 1-Acyl-2-Thiohydantoins

| Compound | Condition | Rate Constant (kobs) | Mechanism |

| 1-Acyl-2-thiohydantoins | 0-90% H2SO4 | Rate max. at ~70% acid | A-2[4] |

| 1-Acyl-2-thiohydantoins | >90% H2SO4 | Monotonically increasing rate | A-1[4] |

| This compound | 1 N NaOH, 25.3°C | More rapid than 1-acetyl derivative | BAC2 on conjugate base[2] |

| 1-Acetyl-2-thiohydantoin | 1 N NaOH, 25.3°C | Slower than 1-benzoyl derivative | BAC2 on conjugate base[2] |

The faster alkaline hydrolysis of the 1-benzoyl derivative compared to the 1-acetyl derivative is attributed to steric factors that destabilize the ground state of the benzoyl compound.[2]

Experimental Protocols

Detailed and reproducible protocols are critical for research and development. Below are representative procedures for key transformations.

Protocol: Synthesis of 1,3-Disubstituted 2-Thiohydantoins

This protocol is adapted from the isothiocyanate route, a common method for generating diverse thiohydantoin libraries.[1]

-

Reagent Preparation: Dissolve the starting α-amino acid ester (1.0 eq.) and a selected isothiocyanate (1.1 eq.) in a suitable solvent such as ethanol or DMF.

-

Reaction: Stir the mixture at room temperature or heat to 60-80°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Upon formation of the thiourea intermediate, cyclization to the thiohydantoin often occurs in situ, sometimes facilitated by the addition of a mild base or by heating.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to induce precipitation.

-

Purification: The crude product can be washed with water and a cold non-polar solvent (e.g., diethyl ether) and then purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

References

Spectroscopic and Synthetic Profile of 1-Benzoyl-2-thiohydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for 1-Benzoyl-2-thiohydantoin. The information is compiled to assist in the identification, characterization, and further development of this and related thiohydantoin scaffolds, which are of significant interest in medicinal chemistry.

Core Spectroscopic Data

The structural integrity of this compound (C₁₀H₈N₂O₂S, Molar Mass: 220.25 g/mol ) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | Aromatic Protons (Benzoyl group) |

| Data not available in search results | - | - | CH₂ (Hydantoin ring) |

| Data not available in search results | - | - | NH (Hydantoin ring) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Detailed data with assignments not available in search results; a representative spectrum is available on PubChem. | C=S (Thioamide) |

| Detailed data with assignments not available in search results; a representative spectrum is available on PubChem. | C=O (Amide) |

| Detailed data with assignments not available in search results; a representative spectrum is available on PubChem. | C=O (Benzoyl) |

| Detailed data with assignments not available in search results; a representative spectrum is available on PubChem. | Aromatic Carbons |

| Detailed data with assignments not available in search results; a representative spectrum is available on PubChem. | CH₂ (Hydantoin ring) |

Note: While a general ¹³C NMR spectrum is available, specific peak assignments and detailed experimental parameters were not found in the provided search results. Researchers should perform their own spectral analysis for definitive assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. A vapor phase IR spectrum is available for this compound.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium, Broad | N-H Stretching |

| ~1700-1750 | Strong | C=O Stretching (Amide and Benzoyl) |

| ~1200-1300 | Medium-Strong | C=S Stretching |

| ~1600 | Medium | Aromatic C=C Stretching |

Note: The exact positions of the absorption bands can vary depending on the sample preparation method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern of the molecule. A GC-MS analysis of this compound is available.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 220 | [M]⁺ | Molecular Ion |

| 105 | Major Peak | [C₆H₅CO]⁺ (Benzoyl cation) |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility. While a specific, comprehensive protocol for this exact molecule was not found, a general and widely cited method for the synthesis of 1-acyl-2-thiohydantoins can be adapted.

Synthesis of this compound

A common route to 1-acyl-2-thiohydantoins involves the reaction of an N-acyl-amino acid with a thiocyanate salt. For this compound, the starting material would be N-benzoylglycine (hippuric acid).

General Procedure:

-

Acylation of Amino Acid: Glycine is acylated with benzoyl chloride in a suitable basic medium to yield N-benzoylglycine.

-

Cyclization: The resulting N-benzoylglycine is then reacted with a thiocyanate salt, such as ammonium thiocyanate, typically in the presence of a dehydrating agent like acetic anhydride. The reaction mixture is heated to facilitate the cyclization and formation of the this compound ring.

-

Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectroscopic data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: An NMR spectrometer operating at a frequency of 300 MHz or higher is recommended for good resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, as indicated by available data, through a Gas Chromatograph (GC) for GC-MS analysis.[1]

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The mass spectrum is recorded, showing the molecular ion peak and various fragment ions. The fragmentation pattern can be analyzed to confirm the structure.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to the Physical Characteristics of 1-Benzoyl-2-thiohydantoin Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of 1-Benzoyl-2-thiohydantoin powder, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document summarizes its key physical properties, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its synthesis and potential mechanism of action.

Core Physical and Chemical Properties

This compound is a derivative of thiohydantoin, a sulfur analog of hydantoin. The introduction of a benzoyl group at the N-1 position significantly influences its physicochemical properties. While specific experimental data for the appearance, melting point, and solubility of this compound powder are not consistently available in the public domain, this guide provides data based on available information for closely related compounds and theoretical predictions.

Quantitative Data Summary

The known and predicted quantitative physical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂S | [1][2][3][4] |

| Molecular Weight | 220.25 g/mol | [1][2] |

| Appearance | Likely a crystalline powder, possibly white, off-white, or pale yellow. | Inferred from related compounds[5][6] |

| Melting Point | Data not available. Related thiohydantoin derivatives exhibit a wide range of melting points (e.g., 2-thiohydantoin: 229-231 °C; 5,5-diphenyl-2-thiohydantoin: 238-240 °C).[6][7] | Not Available |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO). | Inferred from related compounds[5][7] |

| Predicted XLogP3-AA | 1.2 | [2] |

Experimental Protocols

Accurate determination of the physical characteristics of a compound like this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which it melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of this compound powder is finely ground, if necessary. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end. The tube is then tapped gently to ensure the powder is densely packed.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is inserted into its designated holder.

-

Measurement: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be performed to determine an approximate melting range. For an accurate measurement, the temperature is raised to about 10-15°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

Determining the solubility of a compound in various solvents is essential for developing formulations and designing experiments.

Principle: An excess amount of the solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus:

-

Vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation: An excess amount of this compound powder is added to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, DMSO).

-

Equilibration: The vials are sealed and placed in a shaker or stirrer bath set to a constant temperature (e.g., 25°C). The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical method. A calibration curve prepared with known concentrations of the compound is used for quantification. The solubility is expressed as mass per unit volume (e.g., mg/mL).

Visualizations: Workflows and Pathways

Synthesis of this compound

The synthesis of this compound can be conceptualized through a multi-step process, often starting from an α-amino acid. The following diagram illustrates a generalized synthetic workflow.

Potential Mechanism of Action: COX-2 Inhibition

Thiohydantoin derivatives have been investigated for their anti-inflammatory properties, which may be attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5] The following diagram illustrates this proposed signaling pathway.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H8N2O2S | CID 949912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

1-Benzoyl-2-thiohydantoin: A Comprehensive Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 1-Benzoyl-2-thiohydantoin, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, synthesis, and potential biological activities based on related structures.

Chemical Identity

| Identifier | Value |

| CAS Number | 577-47-9[1][2][3][4][5] |

| IUPAC Name | 1-benzoyl-2-sulfanylideneimidazolidin-4-one[1][6] |

| Molecular Formula | C₁₀H₈N₂O₂S[1][2][6][7][8] |

| Molecular Weight | 220.25 g/mol [1][2][6][7][8] |

| Synonyms | 1-Benzoyl-2-thioxo-4-imidazolidinone, USAF B-14[2][6] |

Synthesis and Experimental Protocols

The synthesis of 2-thiohydantoin derivatives is a well-established area of organic chemistry, with several methodologies available. A common and versatile approach involves the reaction of an α-amino acid or its ester with an isothiocyanate.[5] Another widely used method is the treatment of an α-amino acid with acetic anhydride followed by ammonium thiocyanate.[5]

Below is a generalized experimental protocol for the synthesis of a 1,3-disubstituted-2-thiohydantoin, which can be adapted for this compound. This protocol is based on the isothiocyanate route, which is favored for its suitability in creating diverse libraries of thiohydantoin derivatives.[1][5]

General Experimental Protocol: Synthesis via Isothiocyanate Route

-

Preparation of N-Benzoyl Glycine (Hippuric Acid):

-

Dissolve glycine in an aqueous solution of sodium hydroxide.

-

Add benzoyl chloride dropwise while maintaining the reaction mixture at a low temperature (e.g., 0-5 °C) and basic pH.

-

Stir the mixture for a specified time until the reaction is complete.

-

Acidify the solution with a mineral acid (e.g., HCl) to precipitate the N-benzoyl glycine.

-

Collect the product by filtration, wash with cold water, and dry.

-

-

Formation of the 2-Thiohydantoin Ring:

-

Suspend N-benzoyl glycine and ammonium thiocyanate in a suitable solvent, such as acetic anhydride.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol).

-

A visual representation of a generalized synthetic workflow is provided below.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific research on the biological activity of this compound is not extensively documented in the reviewed literature, the 2-thiohydantoin scaffold is present in a wide range of biologically active molecules.[4] These derivatives have shown promise as anti-trypanosomal, anti-inflammatory, and anticancer agents.[1][2][9]

Anti-inflammatory Activity

Studies on 1,3-disubstituted-2-thiohydantoin analogues have demonstrated potent anti-inflammatory activity.[9] These compounds have been shown to reduce the production of nitric oxide (NO) in murine leukemia cells (RAW264.7) and inhibit the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[9] Molecular modeling studies suggest that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2).[9]

The table below summarizes the anti-inflammatory activity of a potent 1,3-disubstituted-2-thiohydantoin derivative (Compound 7 from the cited study) compared to the control drug, celecoxib.

| Compound | Cytotoxicity IC₅₀ (µg/mL) on RAW264.7 cells | NO Production Inhibition |

| Compound 7 | 197.68 | Six-fold reduction |

| Celecoxib | 251.2 | Not specified |

| Data extracted from a study on 1,3-disubstituted-2-thiohydantoin analogues.[9] |

A simplified hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action is presented below.

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

Anti-Trypanosomal Activity

Extensive research has been conducted on 1-benzyl-3-aryl-2-thiohydantoin derivatives as potent agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[1][2] Structure-activity relationship (SAR) studies have led to the development of compounds with low nanomolar efficacy.[2]

The following table presents the in vitro antitrypanosomal activity of a lead compound and an optimized analogue.

| Compound | T. brucei EC₅₀ (nM) |

| Screening Hit (Compound 1) | >100-fold less potent than optimized compounds |

| Optimized Analogue (Compound 76) | 2 |

| Data from a study on 1-benzyl-3-aryl-2-thiohydantoin derivatives.[2] |

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. The versatility of the 2-thiohydantoin scaffold allows for extensive chemical modifications, leading to the development of potent and selective agents for various diseases. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. jchemrev.com [jchemrev.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C10H8N2O2S | CID 949912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chembk.com [chembk.com]

- 9. mdpi.com [mdpi.com]

Theoretical and Computational Investigations of 1-Benzoyl-2-thiohydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-Benzoyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry. This document outlines synthetic approaches, detailed experimental and computational protocols, and presents key data in a structured format. It is designed to serve as a valuable resource for researchers and professionals involved in the study and development of thiohydantoin-based compounds. Due to the limited availability of specific experimental data for this compound, this guide combines established methodologies with data from closely related analogs and computational predictions.

Introduction

Thiohydantoins are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The replacement of a carbonyl group with a thiocarbonyl group in the hydantoin ring alters the molecule's electronic and steric properties, often leading to enhanced pharmacological effects.[3] N-acylated thiohydantoins, such as this compound, represent a key subset with potential applications in drug discovery.[4]

Computational chemistry provides powerful tools to investigate the structural, electronic, and reactive properties of such molecules, offering insights that complement experimental studies and guide the design of new therapeutic agents.[5][6] This guide details the theoretical and computational approaches applicable to the study of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through the acylation of a pre-formed 2-thiohydantoin ring. A general and adaptable method involves the reaction of 2-thiohydantoin with benzoyl chloride.

General Synthetic Protocol

A plausible synthetic route for this compound is adapted from established methods for the N-acylation of thiohydantoins.[4]

Materials:

-

2-Thiohydantoin

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

In a round-bottom flask, dissolve 2-thiohydantoin (1 equivalent) in the anhydrous solvent.

-

Add pyridine (1.1 equivalents) to the solution and stir at room temperature.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified this compound using spectroscopic methods.

Data Presentation

Due to the scarcity of specific experimental data for this compound, the following tables present a combination of predicted data from computational models and experimental data from closely related N-benzoyl heterocyclic compounds.

Spectroscopic Data

Table 1: Predicted and Analogous Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Proton | Predicted/Analogous Value | Reference/Note |

| FT-IR (cm⁻¹) | C=O (Benzoyl) | ~1680-1700 | Based on N-benzoyl compounds[7] |

| C=O (Hydantoin) | ~1720-1740 | General thiohydantoin data | |

| C=S | ~1100-1250 | General thiohydantoin data | |

| Aromatic C-H | ~3000-3100 | General aromatic compounds | |

| ¹H NMR (ppm) | Aromatic Protons (ortho) | ~7.8-8.0 | Based on N-benzoyl compounds[8] |

| Aromatic Protons (meta, para) | ~7.4-7.6 | Based on N-benzoyl compounds[8] | |

| CH₂ (Hydantoin ring) | ~4.0-4.5 | Predicted data | |

| N-H (Hydantoin ring) | ~8.0-9.0 | Predicted data | |

| ¹³C NMR (ppm) | C=O (Benzoyl) | ~165-170 | PubChem Predicted[9] |

| C=O (Hydantoin) | ~170-175 | PubChem Predicted[9] | |

| C=S | ~180-185 | PubChem Predicted[9] | |

| Aromatic Carbons | 127-135 | PubChem Predicted[9] | |

| CH₂ (Hydantoin ring) | ~45-50 | PubChem Predicted[9] |

Computational Data (Hypothetical)

The following data are representative of what would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Calculated Molecular Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Table 3: Selected Calculated Bond Lengths and Angles for this compound

| Parameter | Value |

| Bond Length (Å) | |

| C=O (Benzoyl) | 1.22 |

| C-N (Acyl) | 1.40 |

| C=S | 1.65 |

| C=O (Hydantoin) | 1.21 |

| **Bond Angle (°) ** | |

| O-C-N (Benzoyl) | 120.5 |

| C-N-C (Acyl-Ring) | 118.0 |

| N-C=S | 125.0 |

Experimental and Computational Protocols

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder.

-

Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.

-

Record the spectrum from 4000 to 400 cm⁻¹.

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data using appropriate software and reference the chemical shifts to the residual solvent peak.

Computational Protocol

This protocol outlines the steps for performing Density Functional Theory (DFT) calculations on this compound using the Gaussian software package.

1. Molecular Structure Optimization:

-

Software: Gaussian

-

Basis Set: 6-311++G(d,p) for accurate results.[12]

-

Input Keyword: #p B3LYP/6-311++G(d,p) opt freq

-

Procedure:

-

Build the initial 3D structure of this compound using a molecular modeling program (e.g., GaussView).

-

Run the geometry optimization calculation.

-

Verify the optimization by confirming the absence of imaginary frequencies in the frequency calculation output.

-

2. Natural Bond Orbital (NBO) Analysis:

-

Purpose: To analyze the Lewis-like molecular bonding, charge distribution, and donor-acceptor interactions.

-

Input Keyword (added to the optimized structure): pop=nbo

-

Procedure:

-

Use the optimized geometry from the previous step.

-

Perform a single-point energy calculation with the NBO keyword.

-

Analyze the output file for natural atomic charges, hybridization of orbitals, and second-order perturbation theory analysis of Fock matrix to identify significant donor-acceptor interactions.

-

3. Frontier Molecular Orbital (HOMO-LUMO) Analysis:

-

Purpose: To determine the electronic properties, reactivity, and the HOMO-LUMO energy gap.

-

Procedure:

-

The HOMO and LUMO energies are typically provided in the output of the optimization or a single-point energy calculation.

-

Visualize the HOMO and LUMO orbitals using software like GaussView to understand the electron density distribution in these frontier orbitals.

-

4. Molecular Electrostatic Potential (MEP) Analysis:

-

Purpose: To visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.

-

Procedure:

-

Perform a single-point energy calculation on the optimized geometry.

-

Use visualization software (e.g., GaussView) to generate the MEP surface, where different colors represent varying electrostatic potentials (typically red for negative potential and blue for positive potential).[13]

-

Visualizations

General Computational Chemistry Workflow

Caption: A generalized workflow for computational analysis of a small molecule.

Drug Discovery Workflow for Heterocyclic Compounds

Caption: A typical drug discovery pipeline for heterocyclic compounds.

Conclusion

This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. While specific experimental data for this molecule is limited, the outlined protocols for synthesis, spectroscopic characterization, and computational analysis offer a robust starting point for researchers. The presented data, derived from predictions and analogous compounds, serves as a useful reference. The application of the described computational workflows can significantly aid in understanding the structure-activity relationships of this compound and guide the design of novel derivatives with desired therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C10H8N2O2S | CID 949912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lupinepublishers.com [lupinepublishers.com]

Methodological & Application

Synthesis of 1-Benzoyl-2-thiohydantoin: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the laboratory synthesis of 1-Benzoyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the reaction of hippuric acid with ammonium thiocyanate in the presence of acetic anhydride.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented in the table below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Hippuric Acid | C₉H₉NO₃ | 179.17 | 187-188 |

| This compound | C₁₀H₈N₂O₂S | 220.25 | 177-178 |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound from hippuric acid.

Materials:

-

Hippuric acid

-

Ammonium thiocyanate (NH₄SCN)

-

Acetic anhydride ((CH₃CO)₂O)

-

Glacial acetic acid (CH₃COOH)

-

Ethanol

-

Distilled water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Büchner funnel and flask

-

Filter paper

-

Crystallizing dish

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine hippuric acid (10.0 g, 0.056 mol), freshly dried ammonium thiocyanate (6.0 g, 0.079 mol), and acetic anhydride (25 mL, 0.265 mol).

-

Heating and Reflux: Place the flask in a heating mantle or oil bath and attach a reflux condenser. Heat the mixture to a gentle reflux with continuous stirring. The reaction is typically complete within 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of Excess Acetic Anhydride: After the reaction is complete, cool the flask to room temperature. Cautiously add 50 mL of distilled water to the reaction mixture to hydrolyze the excess acetic anhydride. This step should be performed in a fume hood as it can be exothermic and may release acetic acid vapors.

-

Crystallization: Stir the mixture vigorously to induce crystallization. The crude this compound will precipitate out of the solution.

-

Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold distilled water to remove any soluble impurities.

-

Purification: Recrystallize the crude product from hot ethanol or a mixture of glacial acetic acid and water to obtain purified crystals of this compound.

-

Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the melting point of the final product and calculate the percentage yield. The expected melting point is in the range of 177-178 °C.

Reaction Workflow and Signaling Pathway

The synthesis of this compound proceeds through a cyclization reaction. The following diagrams illustrate the overall experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed reaction mechanism for the formation of this compound.

Application Notes and Protocols for 1-Benzoyl-2-thiohydantoin in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoyl-2-thiohydantoin belongs to the thiohydantoin class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry. Thiohydantoin derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their diverse bioactivities make them attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

High-throughput screening allows for the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway. This document provides detailed application notes and generalized protocols for the utilization of this compound and its analogs in HTS assays, drawing from established methodologies for similar small molecules.

Data Presentation: Inhibitory Activities of Thiohydantoin Derivatives

The following table summarizes the inhibitory activities of various thiohydantoin derivatives identified through high-throughput screening, providing a reference for the potential efficacy of this class of compounds.

| Compound Class | Target Organism/Enzyme | Assay Type | Key Findings | Reference |

| 1-Benzyl-3-aryl-2-thiohydantoin Derivatives | Trypanosoma brucei | Cell-based growth inhibition | Identified potent inhibitors with EC50 values in the nanomolar range.[1][2][3] | [1][2][3] |

| 3-Substituted 5-benzylidene-1-methyl-2-thiohydantoins | NADPH Oxidase (NOX) 1 and 4 | Biochemical enzyme inhibition | Discovered promising inhibitors of both NOX1 and NOX4.[4] | [4] |

| 1,3-Disubstituted-2-thiohydantoin Analogues | Cyclooxygenase 2 (COX-2) | Cell-based anti-inflammatory | Showed significant reduction in nitric oxide production and pro-inflammatory cytokines.[5] | [5] |

Experimental Protocols

The following are generalized protocols for biochemical and cell-based HTS assays that can be adapted for screening this compound.

Protocol 1: Biochemical HTS Assay for Enzyme Inhibition

This protocol describes a generic 384-well plate-based biochemical assay to screen for inhibitors of a purified enzyme.

Materials:

-

Purified target enzyme

-

Enzyme substrate (ideally fluorogenic or chromogenic)

-

Assay buffer

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive control inhibitor

-

Negative control (DMSO)

-

384-well assay plates (e.g., low-volume, black plates for fluorescence assays)

-

Plate reader capable of detecting the signal (e.g., fluorescence, absorbance)

Procedure:

-

Compound Plating:

-

Prepare a serial dilution of this compound in DMSO.

-

Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions, positive control, and negative control into the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Dilute the purified enzyme to the desired concentration in assay buffer.

-

Add the enzyme solution to all wells containing the compounds and controls.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

-

Reaction Initiation:

-

Prepare the substrate solution in assay buffer.

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Signal Detection:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.

-

Measure the signal (e.g., fluorescence intensity, absorbance) at one or more time points using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.

-

Plot the percent inhibition versus compound concentration and determine the IC50 value for active compounds.

-

Protocol 2: Cell-Based HTS Assay for Phenotypic Screening

This protocol outlines a general method for a 96-well or 384-well plate-based cell-based assay to screen for compounds that induce a specific cellular phenotype (e.g., inhibition of cell proliferation, reporter gene expression).

Materials:

-

Mammalian cell line relevant to the disease of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive control compound (known to induce the desired phenotype)

-

Negative control (DMSO)

-

Assay plates (e.g., 96-well or 384-well clear-bottom, tissue culture-treated plates)

-

Reagents for detecting the cellular phenotype (e.g., CellTiter-Glo® for viability, luciferase substrate for reporter assays)

-

Plate reader (e.g., luminometer, imaging cytometer)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into the assay plates at a predetermined density and allow them to attach and grow for a specified time (e.g., 24 hours).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the compound dilutions, positive control, and negative control to the respective wells.

-

-

Incubation:

-

Incubate the plates for a duration sufficient to observe the desired phenotype (e.g., 24-72 hours).

-

-

Assay Readout:

-

Perform the specific assay to measure the phenotype. For example, for a cell viability assay, add the viability reagent according to the manufacturer's instructions and measure the luminescence.

-

-

Data Analysis:

-

Normalize the data to the controls.

-

Determine the concentration-response relationship and calculate the EC50 or IC50 value for this compound.

-

Visualizations

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate bioactive compounds like this compound.

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Postulated Signaling Pathway: NOX Inhibition

Derivatives of 2-thiohydantoin have been identified as inhibitors of NADPH oxidase (NOX). The following diagram illustrates a simplified signaling pathway involving NOX and the potential point of inhibition by a thiohydantoin-based compound.

Caption: A simplified signaling pathway involving NADPH Oxidase (NOX) and potential inhibition.

References

- 1. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Benzoyl-2-thiohydantoin as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoyl-2-thiohydantoin is a heterocyclic compound belonging to the thiohydantoin class, a group of molecules that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, the broader family of thiohydantoin derivatives has demonstrated potent inhibitory effects against a range of important enzyme targets.[1][2] These activities include anti-inflammatory, antidiabetic, and anticancer properties, suggesting that this compound holds promise as a scaffold for the development of novel therapeutic agents.

This document provides a comprehensive overview of the potential applications of this compound as an enzyme inhibitor, drawing on data from structurally related compounds. It includes a general synthesis protocol, details on potential enzyme targets with available quantitative data for analogous compounds, and detailed experimental protocols for evaluating its inhibitory activity.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for creating thiohydantoin scaffolds. A common approach involves the reaction of an α-amino acid or its derivative with a thiocyanate or isothiocyanate.[3][4] A plausible synthetic route for this compound is outlined below.

General Synthetic Protocol

A common method for the synthesis of 1-substituted-2-thiohydantoins involves the reaction of the corresponding N-substituted amino acid with a thiocyanate. For this compound, N-benzoylglycine (hippuric acid) can be used as a starting material.

Reaction Scheme:

References

Application of 1-Benzoyl-2-thiohydantoin Derivatives in Anti-trypanosomal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by protozoa of the species Trypanosoma brucei.[1] The urgent need for new, effective, and orally bioavailable drugs to treat HAT has driven extensive drug discovery efforts. High-throughput screening has identified 1-benzoyl-2-thiohydantoin derivatives as a promising class of compounds with potent activity against T. brucei.[1][2][3] Subsequent hit-to-lead optimization has led to the development of highly potent analogs with excellent in vivo efficacy in mouse models of HAT.[1][2] This document provides a summary of the anti-trypanosomal activity of these compounds, detailed protocols for their evaluation, and insights into their synthesis and potential mechanisms of action.

Data Presentation

The anti-trypanosomal activity of this compound derivatives has been systematically evaluated through structure-activity relationship (SAR) studies. The potency of these compounds is typically reported as the half-maximal effective concentration (EC50) against the bloodstream form of T. brucei.

In Vitro Anti-Trypanosomal Activity of Selected 1-Benzyl-3-aryl-2-thiohydantoin Derivatives

| Compound ID | R1 Group | R2 Group | R3 Group | R4 Group | T. brucei EC50 (nM)[1] |

| 1 (Hit) | H | H | 3-Cl, 4-OCH3 | H | 330 |

| 26 | H | H | 4-N(CH3)2 | H | 1500 |

| 31 | H | H | 3,4-di(OCH3) | H | 161 |

| 32 | H | H | 2,4-di(OCH3) | H | 637 |

| 34 | H | H | 3-Cl, 4-N(CH3)2 | H | 16 |

| 36 | H | H | 3-OCH3, 4-N(CH3)2 | H | 13 |

| 39 | H | H | 3-Cl, 4-OCH3 | 4-F | 47 |

| 68 (Lead) | H | H | 3-Cl, 4-N(CH3)2 | 4-F | 3 |

| 76 (Lead) | H | H | 3-OCH3, 4-N(CH3)2 | 2-Cl, 4-F | 2 |

In Vitro Cytotoxicity and In Vivo Efficacy of Lead Compounds

| Compound ID | T. brucei EC50 (nM)[1] | L6 Cell CC50 (µM)[1] | Selectivity Index (SI)[1] | In Vivo Efficacy (50 mg/kg, oral, twice daily for 4 days)[1][2] |

| 68 | 3 | >100 | >33,333 | 100% cure rate |

| 76 | 2 | >100 | >50,000 | 100% cure rate |

Experimental Protocols

Synthesis of 1-Benzyl-3-aryl-2-thiohydantoin Derivatives

The synthesis of the 1,3-disubstituted 2-thiohydantoin library is achieved via the isothiocyanate route.[1][4] This involves the preparation of N-benzyl substituted glycine esters and various isothiocyanates, followed by a condensation and cyclization reaction.

Protocol for the Synthesis of 1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (Compound 68):

-

Synthesis of N-(4-fluorobenzyl)glycine ethyl ester:

-

React 4-fluorobenzylamine with ethyl chloroacetate in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.

-

-

Synthesis of 3-chloro-4-(dimethylamino)phenyl isothiocyanate:

-

Start with a suitable precursor such as 2-chloro-4-nitrophenol.

-

Perform a series of reactions including dimethylation of the amino group, reduction of the nitro group, and conversion of the resulting aniline to the isothiocyanate using thiophosgene or a related reagent.

-

-

Condensation and Cyclization:

-

Dissolve N-(4-fluorobenzyl)glycine ethyl ester and 3-chloro-4-(dimethylamino)phenyl isothiocyanate in ethanol.

-

Stir the reaction mixture at room temperature.

-

The desired 2-thiohydantoin derivative will precipitate from the reaction mixture.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

If necessary, purify the product further by recrystallization or column chromatography.

-

In Vitro Anti-Trypanosomal Activity Assay

The in vitro activity of the compounds against the bloodstream form of Trypanosoma brucei is typically determined using a resazurin-based viability assay (e.g., Alamar blue).

Protocol:

-

Parasite Culture:

-

Culture Trypanosoma brucei brucei (e.g., strain BF427) in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

-

Assay Preparation:

-

Serially dilute the test compounds in DMSO and then in culture medium.

-

In a 96-well microtiter plate, add the diluted compounds to wells containing a suspension of trypanosomes (e.g., 2 x 10^4 cells/mL).

-

Include a positive control (e.g., pentamidine) and a negative control (medium with DMSO).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

-

Resazurin Addition and Incubation:

-

Add resazurin solution to each well and incubate for an additional 24 hours.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate the percentage of growth inhibition for each compound concentration.

-

Determine the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

In Vitro Cytotoxicity Assay

Cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., rat myoblast L6 cells) to determine their selectivity.

Protocol:

-

Cell Culture:

-

Culture L6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and L-glutamine at 37°C in a 5% CO2 atmosphere.

-

-

Assay Preparation:

-

Seed L6 cells into a 96-well plate and allow them to attach overnight.

-

Add serial dilutions of the test compounds to the wells.

-

Include a positive control (e.g., podophyllotoxin) and a negative control.

-

-

Incubation:

-

Incubate the plates for 72 hours.

-

-

Viability Assessment:

-

Use a resazurin-based assay as described for the anti-trypanosomal assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC50).

-

The selectivity index (SI) is calculated as the ratio of CC50 (L6 cells) to EC50 (T. brucei).

-

In Vivo Efficacy in a Mouse Model of HAT

The in vivo efficacy of lead compounds is evaluated in an acute mouse model of Human African Trypanosomiasis.

Protocol:

-

Animal Model:

-

Use female NMRI mice (or another appropriate strain).

-

-

Infection:

-

Infect the mice intraperitoneally with Trypanosoma brucei rhodesiense (e.g., STIB900 strain).

-

-

Treatment:

-

On the day of infection, begin oral administration of the test compound (e.g., 50 mg/kg) twice daily for four consecutive days.

-

Include a vehicle control group.

-

-

Monitoring:

-

Monitor the parasitemia in tail blood daily for up to 60 days post-infection.

-

A mouse is considered cured if no parasites are detected in the blood for the duration of the follow-up period.

-

-

Ethical Considerations:

-

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Visualizations

Caption: Drug discovery workflow for this compound derivatives.

Caption: General synthesis scheme for 1,3-disubstituted 2-thiohydantoins.

Caption: Hypothetical mechanism of action for thiohydantoin derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of 1-Benzoyl-2-thiohydantoin Derivatives for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of 1-Benzoyl-2-thiohydantoin derivatives for structure-activity relationship (SAR) studies. This document outlines detailed synthetic protocols, methodologies for key biological assays, and presents quantitative data to facilitate the exploration of this versatile chemical scaffold.

Introduction